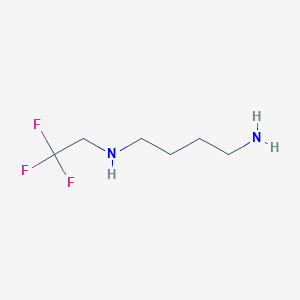
(4-Aminobutyl)(2,2,2-trifluoroethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Aminobutyl)(2,2,2-trifluoroethyl)amine is a chemical compound with the molecular formula C6H14F3N2 It is a diamine derivative where one of the amine groups is substituted with a trifluoroethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminobutyl)(2,2,2-trifluoroethyl)amine typically involves the reaction of 1,4-diaminobutane with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization.
化学反応の分析
Types of Reactions
(4-Aminobutyl)(2,2,2-trifluoroethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while substitution reactions can produce a variety of substituted amines.
科学的研究の応用
Chemistry
In chemistry, (4-Aminobutyl)(2,2,2-trifluoroethyl)amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It may serve as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate or as an intermediate in the synthesis of drugs. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of (4-Aminobutyl)(2,2,2-trifluoroethyl)amine depends on its specific application. In a biological context, the compound may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can influence the compound’s binding affinity and selectivity for its molecular targets. The exact pathways involved can vary, but they often include interactions with proteins and nucleic acids.
類似化合物との比較
Similar Compounds
(4-Aminobutyl)amine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
(2,2,2-Trifluoroethyl)amine: Contains the trifluoromethyl group but lacks the butyl chain, leading to different reactivity and applications.
(4-Aminobutyl)(methyl)amine: Similar structure but with a methyl group instead of a trifluoromethyl group, affecting its chemical behavior.
Uniqueness
(4-Aminobutyl)(2,2,2-trifluoroethyl)amine is unique due to the presence of both the butyl chain and the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications in research and industry.
特性
分子式 |
C6H13F3N2 |
|---|---|
分子量 |
170.18 g/mol |
IUPAC名 |
N'-(2,2,2-trifluoroethyl)butane-1,4-diamine |
InChI |
InChI=1S/C6H13F3N2/c7-6(8,9)5-11-4-2-1-3-10/h11H,1-5,10H2 |
InChIキー |
IUHRWLXAYUNXLS-UHFFFAOYSA-N |
正規SMILES |
C(CCNCC(F)(F)F)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Methylcyclohexyl)amino]propane-1,3-diol](/img/structure/B13317972.png)
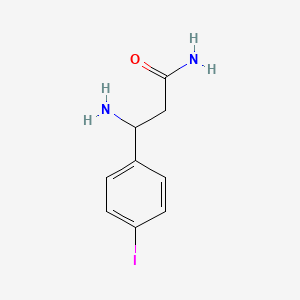
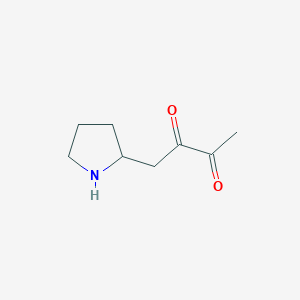
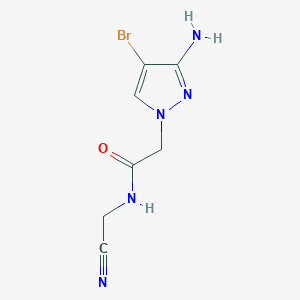
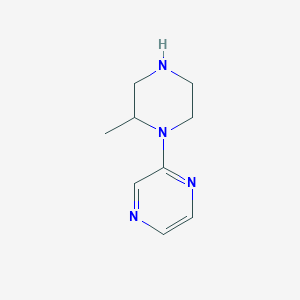
![2-[(3-Fluorophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B13317997.png)



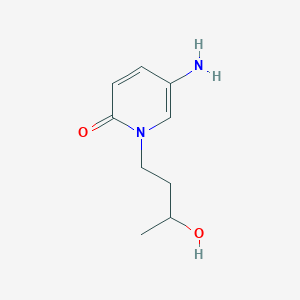

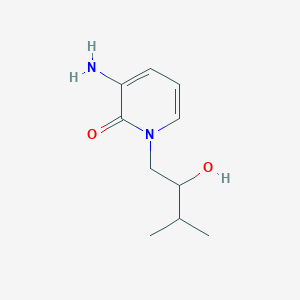
amine](/img/structure/B13318041.png)
